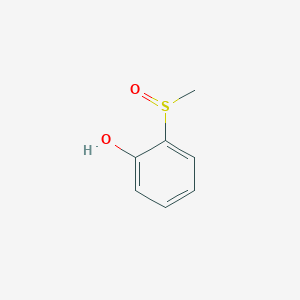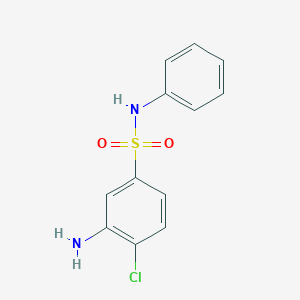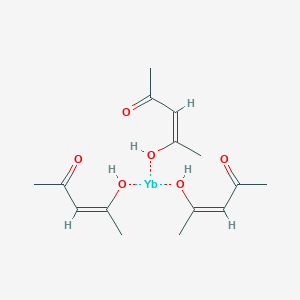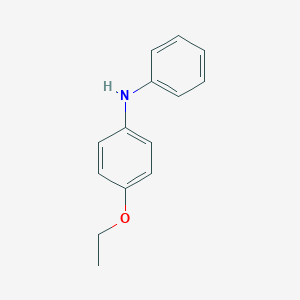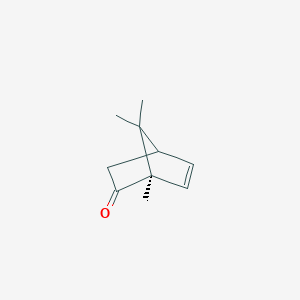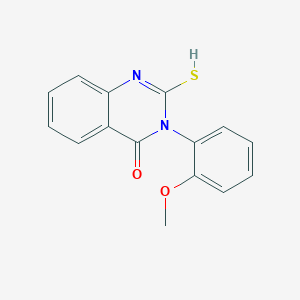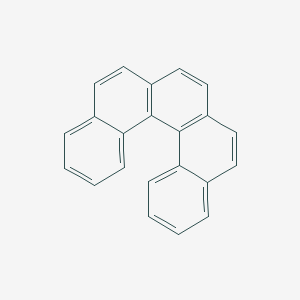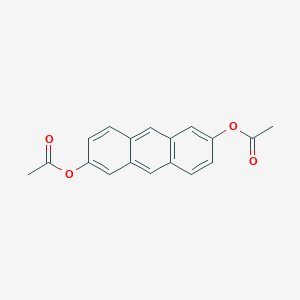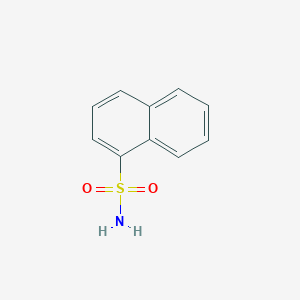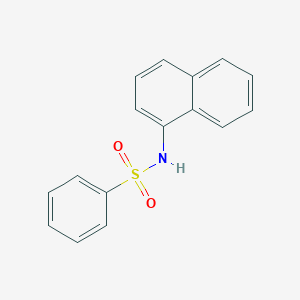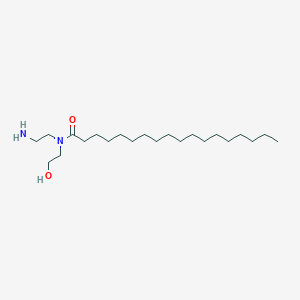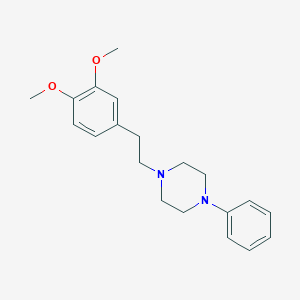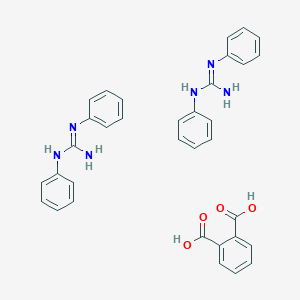
1,3-Diphenylguanidinium phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenylguanidinium phthalate is a compound that is widely used in scientific research. This compound has a variety of applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of 1,3-Diphenylguanidinium phthalate is not fully understood. However, it is believed that this compound acts as a catalyst in various chemical reactions. In addition, it is believed to interact with proteins and other biomolecules in the body.
Biochemische Und Physiologische Effekte
1,3-Diphenylguanidinium phthalate has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cells. In addition, it has been shown to have anti-inflammatory properties. Furthermore, it has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Diphenylguanidinium phthalate in lab experiments include its ability to act as a catalyst in various chemical reactions, its ability to interact with proteins and other biomolecules, and its ability to inhibit the growth of cancer cells. However, the limitations of using this compound in lab experiments include its toxicity and its potential to interfere with other chemical reactions.
Zukünftige Richtungen
There are several future directions for research on 1,3-Diphenylguanidinium phthalate. One area of research is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another area of research is to investigate its mechanism of action in more detail. Furthermore, research could be conducted to explore the potential of this compound in other areas, such as materials science and nanotechnology.
Conclusion:
In conclusion, 1,3-Diphenylguanidinium phthalate is a compound that has a wide range of applications in scientific research. This compound is used as a reagent, a catalyst, and a probe in various chemical and biochemical studies. Future research on this compound could lead to the development of new therapeutic agents and the discovery of new chemical and biochemical reactions.
Synthesemethoden
The synthesis of 1,3-Diphenylguanidinium phthalate is a complex process that involves several steps. The first step involves the reaction of aniline with phthalic anhydride to form N-phenylphthalimide. The second step involves the reaction of N-phenylphthalimide with cyanamide to form N-phenylguanidine. The final step involves the reaction of N-phenylguanidine with diphenyl carbonate to form 1,3-Diphenylguanidinium phthalate.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenylguanidinium phthalate has a wide range of applications in scientific research. This compound is used as a reagent in the synthesis of various organic compounds. It is also used as a catalyst in various chemical reactions. In addition, 1,3-Diphenylguanidinium phthalate is used as a probe in biochemical studies.
Eigenschaften
CAS-Nummer |
118-99-0 |
|---|---|
Produktname |
1,3-Diphenylguanidinium phthalate |
Molekularformel |
C34H32N6O4 |
Molekulargewicht |
588.7 g/mol |
IUPAC-Name |
1,2-diphenylguanidine;phthalic acid |
InChI |
InChI=1S/2C13H13N3.C8H6O4/c2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;9-7(10)5-3-1-2-4-6(5)8(11)12/h2*1-10H,(H3,14,15,16);1-4H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
KFXKTRNHRONVKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Andere CAS-Nummern |
118-99-0 |
Synonyme |
1,3-diphenylguanidinium phthalate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




